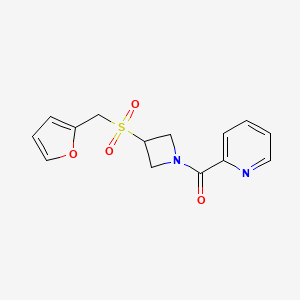
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O3S, with a molecular weight of 304.36 g/mol. It features a complex structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Sulfonamide group : Enhances solubility and biological activity.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation pathways. The specific interactions can modulate biological processes, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and azetidine structures demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 64 µg/mL to 128 µg/mL against various bacterial strains.
Antioxidant Properties
In vitro studies have assessed the antioxidant capacity of related compounds using assays such as DPPH and ABTS. The results suggest that these compounds can effectively scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this class of compounds. For example, azetidine derivatives have been tested against several cancer cell lines, showing cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by assays measuring cell viability and apoptosis markers.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 64 µg/mL against S. aureus, indicating strong antibacterial activity.
Case Study 2: Antioxidant Activity
In another study, the antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a significant reduction in DPPH radical concentration, suggesting robust antioxidant properties that could be beneficial in therapeutic applications related to oxidative stress.
Research Findings Summary
Propiedades
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-14(13-5-1-2-6-15-13)16-8-12(9-16)21(18,19)10-11-4-3-7-20-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKDHAQFACPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














